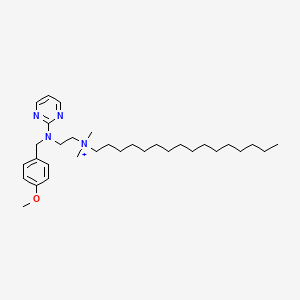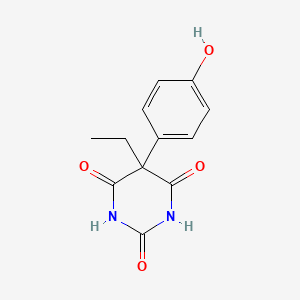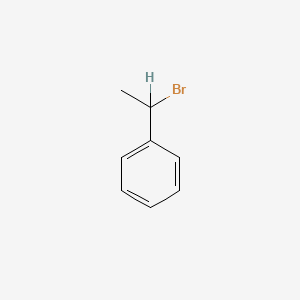
1-Methyl-3,4-dihydroisoquinoline
概要
説明
1-Methyl-3,4-dihydroisoquinoline is a heterocyclic compound with the empirical formula C9H9N . It exists as a solid and has a molecular weight of 131.17 g/mol . The compound is also known by its CAS number: 3230-65-7 .
Synthesis Analysis
- Decarboxylative Cyclization Reaction : This method involves reacting 3,4-dihydroisoquinoline with isatoic anhydride using tetrabutylammonium iodide (TBAI) to yield 5,6-Dihydro-8H-isoquino[1,2-b]quinazolin-8-one . Aza-Friedel-Crafts Reaction : By reacting 1-methyl-3,4-dihydroisoquinoline with various naphthols, one can obtain 1-naphtholyl tetrahydroisoquinoline . Preparation of Pseudo Bases : 3,4-dihydroisoquinoline pseudo bases serve as starting materials for synthesizing 3-benzazepine derivatives .
Molecular Structure Analysis
The molecular structure of 1-Methyl-3,4-dihydroisoquinoline consists of a fused isoquinoline ring system with a methyl group attached at position 1. The SMILES notation for this compound is: C1Cc2ccccc2C=N1 .
Physical And Chemical Properties Analysis
科学的研究の応用
Electrosynthesis and Hydrogen Production
1-Methyl-3,4-dihydroisoquinoline: has been studied in the context of electrosynthesis, particularly in reactions that are accompanied by hydrogen production . This compound is involved in electrocatalytic oxidation reactions of biomass-based derivatives, which are promising alternatives to water oxidation. The process not only yields value-added products but also generates hydrogen, a clean energy carrier.
Asymmetric Transfer Hydrogenation
The compound plays a role in the asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines . This process is crucial for producing optically pure substances, which have significant applications in the pharmaceutical industry, especially for drugs that require specific chiral configurations.
Biological Activity
Derivatives of 1-Methyl-3,4-dihydroisoquinoline exhibit a range of biological activities. They have been researched for their potential antimetastatic, anti-inflammatory, analgesic, antiarrhythmic, antiaggregatory, antihypertensive, and antibacterial properties . These activities make them of interest for pharmaceutical applications.
Synthesis of Dihydroisoquinolinones
This compound is used as a reactant in the synthesis of N-alkylated 3,4-dihydroisoquinolinones . These derivatives are important due to their presence in compounds with biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities.
Catalysis
1-Methyl-3,4-dihydroisoquinoline: is involved in catalytic processes, such as the A3-coupling reaction, which is a method for the synthesis of complex organic compounds . This process is significant for creating molecules with potential applications in various industries, including pharmaceuticals.
Pharmaceutical Industry Interest
The compound’s derivatives are of particular interest in the pharmaceutical industry due to their structural similarity to natural products and drugs . Their ability to mimic certain biological activities makes them valuable for drug design and discovery.
Chemical Synthesis
It serves as a building block in chemical synthesis, enabling the creation of complex molecules through reactions like decarboxylative cyclization . Such reactions are fundamental in developing new materials and chemicals for various applications.
Safety and Hazards
作用機序
Target of Action
1-Methyl-3,4-dihydroisoquinoline (1-Me-DHIQ) is a member of the tetrahydroisoquinoline family, which is known to interact with various targets in the body. Tetrahydroisoquinolines, a related class of compounds, have been reported to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroisoquinolines, including 1-me-dhiq, can interact with their targets and induce changes that lead to their biological effects .
Biochemical Pathways
Tetrahydroisoquinolines, a related class of compounds, are known to exert their effects through various biochemical pathways .
Pharmacokinetics
The introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives, a class to which 1-me-dhiq belongs, is known to generally improve their biostability .
Result of Action
It’s known that tetrahydroisoquinolines, including 1-me-dhiq, can have various effects at the molecular and cellular level .
Action Environment
It’s known that the environment can influence the action of many chemical compounds, including those in the tetrahydroisoquinoline family .
特性
IUPAC Name |
1-methyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZLDIIDMFCOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946947 | |
| Record name | 1-Methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2412-58-0 | |
| Record name | 2412-58-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3,4-dihydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 1-Methyl-3,4-dihydroisoquinoline is C10H11N, and its molecular weight is 145.20 g/mol.
ANone: While specific spectroscopic data is not provided within the given research abstracts, common characterization techniques for this compound include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide information about the compound's structure and purity.
A: 1-Methyl-3,4-dihydroisoquinoline serves as a model substrate for studying the activity and selectivity of imine reductases (IREDs) [, , , ]. IREDs are enzymes that catalyze the reduction of imines to amines, which are important reactions in the synthesis of various pharmaceuticals and agrochemicals.
A: Researchers use 1-Methyl-3,4-dihydroisoquinoline as a model substrate to investigate the kinetic and mechanistic aspects of IRED-catalyzed asymmetric transfer hydrogenation reactions [, , ]. This helps in understanding how these enzymes achieve high enantioselectivity, which is crucial for producing single enantiomers of chiral amines.
A: Computational methods like Density Functional Theory (DFT) are used to model the interaction between 1-Methyl-3,4-dihydroisoquinoline and IREDs []. These simulations help visualize the enzyme-substrate interactions, predict the stereochemical outcome of reactions, and investigate the impact of mutations on enantioselectivity.
A: Research suggests that introducing fluorine atoms at the 1-position of 1-Methyl-3,4-dihydroisoquinoline can significantly alter the kinetic order of enantiomer formation during IRED-catalyzed reductions []. This highlights the importance of structural modifications in influencing the reactivity and stereoselectivity of these reactions. Additionally, the presence and position of substituents on the dihydroisoquinoline ring can influence the stereoselectivity of annelation reactions with prochiral β,β'-triketones [].
A: Studies on rats using radiolabeled 1-Methyl-3,4-dihydroisoquinoline revealed that a significant portion is excreted unchanged in urine []. A small amount is metabolized into 4-hydroxy-1MeTIQ, 2-methyl-1MeTIQ, and 1-methyl-3,4-dihydroisoquinoline. Notably, the compound readily crosses the blood-brain barrier, leading to higher concentrations in the brain compared to blood.
A: While 1-Methyl-3,4-dihydroisoquinoline itself does not induce prolactin release, research indicates that it can effectively block the release of prolactin induced by salsolinol, a putative endogenous prolactin-releasing factor [, ]. This blocking effect was observed in response to various stimuli, including suckling, immobilization stress, and formalin stress.
A: Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the identification and quantification of 1-Methyl-3,4-dihydroisoquinoline in complex mixtures, such as essential oils [].
A: Early studies focused on understanding the metabolism and distribution of 1-Methyl-3,4-dihydroisoquinoline due to its potential relevance to Parkinson's disease []. Later, the focus shifted towards its use as a model substrate for exploring the catalytic activity and enantioselectivity of IREDs.
A: The research on 1-Methyl-3,4-dihydroisoquinoline involves a convergence of various disciplines, including organic chemistry, biochemistry, enzymology, and computational chemistry [, , , , , ]. This interdisciplinary approach is crucial for understanding the compound's properties, its interactions with biological systems, and its potential applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


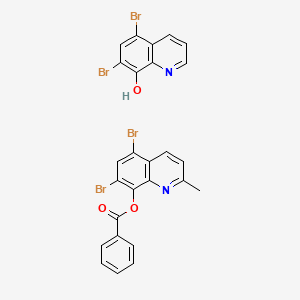

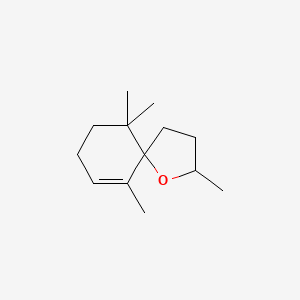
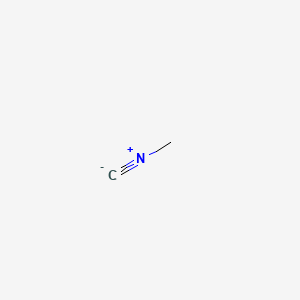

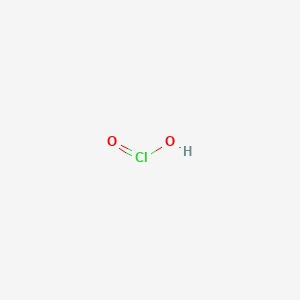

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1216403.png)
